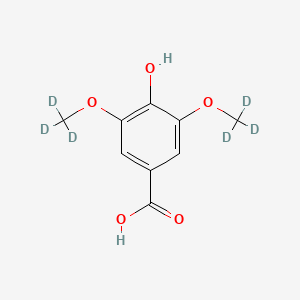

Syringic acid-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10O5 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

4-hydroxy-3,5-bis(trideuteriomethoxy)benzoic acid |

InChI |

InChI=1S/C9H10O5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3,(H,11,12)/i1D3,2D3 |

InChI Key |

JMSVCTWVEWCHDZ-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Isotopic Abundance of Syringic Acid's Constituent Elements

This guide provides a detailed overview of the natural isotopic abundances of the elements constituting syringic acid (C₉H₁₀O₅). It is intended for researchers, scientists, and professionals in drug development who require precise data on the elemental and isotopic composition of this naturally occurring phenolic compound. This document outlines the standard isotopic abundances, details the primary experimental methodology for their determination, and presents a generalized workflow for this analytical process.

Introduction to Syringic Acid and Isotopic Abundance

Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a phenolic compound found in a variety of plants and fruits and is synthesized via the shikimic acid pathway.[1] Its molecular formula is C₉H₁₀O₅.[2][3] The study of the natural isotopic abundance of its constituent elements—Carbon (C), Hydrogen (H), and Oxygen (O)—is crucial for applications ranging from metabolic studies and food authentication to understanding geochemical cycles.

Isotopes are variants of a particular chemical element that differ in neutron number. The natural isotopic abundance refers to the percentage of each isotope of an element as it is naturally found on Earth. These abundances are generally constant, but slight variations, known as isotopic fractionation, can occur due to physical, chemical, and biological processes. These variations can serve as "fingerprints" to trace the origin and history of a compound.

Natural Isotopic Abundance Data

The natural abundances of the stable isotopes of Carbon, Hydrogen, and Oxygen are summarized below. These values represent the internationally accepted abundances for terrestrial materials.

| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |

| Carbon (C) | ¹²C | 12.00000 | ~98.9% |

| ¹³C | 13.00335 | ~1.1% | |

| Hydrogen (H) | ¹H (Protium) | 1.00783 | >99.98%[4] |

| ²H (Deuterium) | 2.01410 | ~0.0156%[5][6] | |

| Oxygen (O) | ¹⁶O | 15.99491 | 99.757%[7] |

| ¹⁷O | 16.99913 | 0.038%[7] | |

| ¹⁸O | 17.99916 | 0.205%[7] |

Note: Trace radioactive isotopes such as ¹⁴C and ³H (Tritium) exist but are not included in standard natural abundance tables for stable isotopes due to their extremely low concentrations.[5]

Experimental Protocol: Isotope Ratio Mass Spectrometry (IRMS)

The primary technique for high-precision measurement of natural isotopic abundances in organic compounds is Isotope Ratio Mass Spectrometry (IRMS) , often coupled with an Elemental Analyzer (EA-IRMS) or a Gas Chromatograph (GC-IRMS) .[5][8]

Principle

IRMS measures the relative abundance of isotopes in a given sample.[9] For an organic compound like syringic acid, the sample is first converted into simple gases (e.g., CO₂, H₂, N₂). These gases are then ionized, accelerated, and separated in a magnetic field based on their mass-to-charge ratio.[9] Highly sensitive detectors (Faraday cups) simultaneously measure the ion beams of different isotopes, allowing for a precise determination of their ratios.

General Methodology: EA-IRMS

1. Sample Preparation:

-

Solid syringic acid samples must be dried to remove all water and homogenized to ensure uniformity. This is typically achieved through freeze-drying or oven-drying, followed by grinding into a fine powder.[10]

-

A precise amount of the homogenized sample (typically in the microgram to low-milligram range) is weighed into a small tin or silver capsule.[11] Tin capsules are used for C/N analysis, while silver capsules are used for O/H analysis.[8]

-

The capsule is then crimped and folded into a small, compact sphere or cube to ensure complete combustion.[10]

2. Combustion and Reduction (Elemental Analyzer):

-

The encapsulated sample is introduced into a high-temperature combustion reactor (typically ~1000°C) within the elemental analyzer.[12]

-

In the presence of oxygen, the sample undergoes flash combustion, converting all carbon into carbon dioxide (CO₂) and hydrogen into water (H₂O).

-

The resulting gases are swept by a helium carrier gas through a reduction reactor (containing copper wire) to remove excess oxygen and convert nitrogen oxides to N₂ gas.

3. Gas Purification and Separation:

-

The gas mixture then passes through a water trap to remove H₂O.

-

A gas chromatography (GC) column separates the analyte gases (e.g., CO₂ and N₂) before they enter the mass spectrometer.[8][12]

4. Isotopic Analysis (Mass Spectrometer):

-

The purified analyte gas (e.g., CO₂) is introduced into the ion source of the IRMS.

-

The gas molecules are ionized, and the resulting ions are accelerated and separated by a magnetic sector.

-

For carbon, the mass spectrometer simultaneously measures the ion currents for mass-to-charge ratios (m/z) 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46, which correspond to the different isotopologues of CO₂.[8]

-

The instrument calculates the isotope ratio (e.g., ¹³C/¹²C) with very high precision.

5. Data Normalization:

-

Results are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards, such as Vienna Pee Dee Belemnite (VPDB) for carbon and Vienna Standard Mean Ocean Water (VSMOW) for hydrogen and oxygen.[12]

-

Calibration is performed by analyzing certified reference materials with known isotopic compositions alongside the unknown samples.[3][12]

Visualized Workflow

The following diagram illustrates the general experimental workflow for determining the natural isotopic abundance of elements in an organic compound using EA-IRMS.

References

- 1. masspec.scripps.edu [masspec.scripps.edu]

- 2. Use of gas chromatography-combustion-isotope ratio mass spectrometry in nutrition and metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental assessment of elemental analyzer isotope ratio mass spectrometry normalization methodologies for environmental stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elemental analysis isotope ratio mass spectrometry [bio-protocol.org]

- 5. Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 7. caccomm.info.yorku.ca [caccomm.info.yorku.ca]

- 8. ap.smu.ca [ap.smu.ca]

- 9. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.usgs.gov [pubs.usgs.gov]

Methodological & Application

Application Note and Protocol: Preparation of Stock and Working Solutions of Syringic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringic acid-d6 is the deuterated form of syringic acid, a naturally occurring phenolic compound.[1][2][3] Due to its isotopic labeling, this compound serves as an excellent internal standard for quantitative analysis by mass spectrometry (MS) in various research applications, including pharmacokinetic and metabolic studies.[3] Accurate preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound solutions.

Compound Information

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 4-hydroxy-3,5-bis(trideuteriomethoxy)benzoic acid | [4] |

| Molecular Formula | C₉D₆H₄O₅ | [4] |

| Molecular Weight | 204.21 g/mol | [4] |

| CAS Number | 84759-06-8 | [4] |

| Appearance | Crystalline solid | [5] |

| Purity | ≥98% | [5] |

| Storage | -20°C | [5] |

| Stability | ≥ 4 years at -20°C | [5] |

Solubility Data

The solubility of the non-deuterated form, Syringic acid, provides guidance for solvent selection. It is soluble in organic solvents and sparingly soluble in aqueous buffers.[5] For applications requiring aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO).[5]

| Solvent | Approximate Solubility of Syringic Acid |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL |

| Ethanol | 10 mg/mL |

| Dimethylformamide (DMF) | 16 mg/mL |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Data is for the non-deuterated form, Syringic acid, and should be used as a guideline.

Experimental Protocols

Preparation of a 1 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound solid

-

Anhydrous Dimethyl sulfoxide (DMSO), analytical grade

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound solid using a calibrated analytical balance.

-

Dissolution: Transfer the weighed solid into a clean, dry microcentrifuge tube or amber glass vial.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial. To prepare a 1 mg/mL solution, add 1 mL of DMSO for every 1 mg of this compound.

-

Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial.

Calculation for Stock Solution:

Volume of Solvent (mL) = Mass of this compound (mg) / Desired Concentration (mg/mL)

Preparation of Working Solutions by Serial Dilution

This protocol describes the preparation of a series of working solutions from the 1 mg/mL stock solution.

Materials:

-

1 mg/mL this compound stock solution in DMSO

-

Appropriate solvent for dilution (e.g., DMSO, Methanol, Acetonitrile, or experimental buffer)

-

Calibrated micropipettes

-

Microcentrifuge tubes or vials

Procedure:

-

Labeling: Label a series of clean microcentrifuge tubes with the desired concentrations of the working solutions.

-

Serial Dilution:

-

To prepare a 100 µg/mL working solution, transfer 100 µL of the 1 mg/mL stock solution into a new tube and add 900 µL of the desired diluent. Vortex to mix.

-

To prepare a 10 µg/mL working solution, transfer 100 µL of the 100 µg/mL working solution into a new tube and add 900 µL of the diluent. Vortex to mix.

-

Continue this process until the desired range of working concentrations is achieved.

-

Table of Serial Dilutions:

| Target Concentration | Volume of Higher Concentration Solution | Diluent Volume | Final Volume |

| 100 µg/mL | 100 µL of 1 mg/mL stock | 900 µL | 1000 µL |

| 10 µg/mL | 100 µL of 100 µg/mL | 900 µL | 1000 µL |

| 1 µg/mL | 100 µL of 10 µg/mL | 900 µL | 1000 µL |

| 100 ng/mL | 100 µL of 1 µg/mL | 900 µL | 1000 µL |

| 10 ng/mL | 100 µL of 100 ng/mL | 900 µL | 1000 µL |

| 1 ng/mL | 100 µL of 10 ng/mL | 900 µL | 1000 µL |

Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

Caption: Workflow for preparing this compound solutions.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical compounds.

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before use.

References

Troubleshooting & Optimization

Technical Support Center: Syringic Acid-d6 for Matrix Effect Correction

Welcome to the technical support center for utilizing Syringic acid-d6 in the correction of matrix effects in LC-MS/MS analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in our analytical workflow?

A1: this compound serves as a stable isotope-labeled (SIL) internal standard (IS). Its primary role is to compensate for variations in analytical results caused by the sample matrix, as well as inconsistencies during sample preparation and analysis.[1] By adding a known concentration of this compound to all samples, calibrators, and quality controls before processing, it experiences similar effects as the analyte of interest, allowing for accurate quantification.[1][2]

Q2: Why is a deuterated internal standard like this compound preferred over a structural analog?

A2: Deuterated internal standards are considered the "gold standard" because their physical and chemical properties are nearly identical to the unlabeled analyte.[1][3] This ensures they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2][4] This close similarity allows for more effective correction of matrix effects and other sources of variability compared to a structural analog, which may have different extraction efficiencies or ionization responses.[4]

Q3: When should this compound be added to my samples?

A3: For optimal results, this compound should be introduced as early as possible in the sample preparation workflow, ideally before any extraction steps.[1] Adding the internal standard at the beginning ensures that it accounts for any analyte loss or variability throughout the entire process, from extraction to injection.[3]

Q4: Can the use of this compound completely eliminate matrix effects?

A4: While this compound is a powerful tool to compensate for matrix effects, it may not completely eliminate them. Its effectiveness relies on the principle that both the analyte and the internal standard are affected by matrix interferences to the same extent.[5] If there are differential matrix effects, where the analyte and internal standard are suppressed or enhanced to different degrees, inaccuracies can still occur.[5]

Q5: How do I calculate the matrix effect when using this compound?

A5: The matrix effect (ME) can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (matrix extract with analyte added) to the peak area of the analyte in a neat solution (solvent). The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. To assess how well the internal standard corrects for this, an internal standard-normalized matrix effect can be calculated.[6]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Poor accuracy and precision despite using this compound. | Differential Matrix Effects: The analyte and this compound are not affected by the matrix in the same way.[5] This can happen if they have slightly different retention times and elute into regions of varying ion suppression.[5] | 1. Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to ensure the analyte and this compound co-elute as closely as possible. 2. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. 3. Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove matrix interferences. |

| This compound peak appears at a slightly different retention time than the unlabeled syringic acid (or analyte). | Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight changes in chromatographic retention time, particularly in reverse-phase chromatography.[3][4] | 1. Confirm Co-elution: Ensure that the retention time shift does not result in elution into a region with different matrix effects. A post-column infusion experiment can help visualize regions of ion suppression. 2. Use a Heavier Isotope: If the deuterium isotope effect is problematic, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[3] |

| Inconsistent this compound peak area across samples. | Inconsistent Addition of Internal Standard: Errors in pipetting the internal standard solution into the samples. | 1. Review Pipetting Technique: Ensure accurate and consistent addition of the internal standard to every sample, calibrator, and QC. 2. Automate Addition: If possible, use an automated liquid handler for the addition of the internal standard. |

| Matrix-Specific Suppression of IS: In some highly variable matrices, the internal standard itself may be significantly and variably suppressed. | 1. Evaluate Different Matrices: Assess the internal standard response in various blank matrix lots to understand its variability. 2. Matrix-Matched Calibrators: Prepare calibration curves in a representative blank matrix to better mimic the conditions of the unknown samples.[7] | |

| Analyte signal is present, but this compound signal is very low or absent. | Degradation of Internal Standard: The this compound may have degraded during storage or sample processing. | 1. Check Storage Conditions: Ensure the internal standard stock and working solutions are stored under appropriate conditions (e.g., protected from light, at the correct temperature). 2. Assess Stability: Perform stability experiments to confirm the integrity of this compound in the sample matrix and processing conditions. |

| Incorrect MS/MS Transition: The mass spectrometer is not monitoring the correct precursor and product ions for this compound. | 1. Verify MS Method: Double-check the MRM (Multiple Reaction Monitoring) transitions for this compound in the instrument method. |

Data Presentation

The following table demonstrates the impact of matrix effects on the quantification of a hypothetical analyte ("Analyte X") in human plasma and the correction achieved using this compound.

| Sample Type | Analyte X Peak Area | This compound Peak Area | Analyte X / IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |

| Neat Standard (10 ng/mL) | 2,500,000 | 1,200,000 | 2.08 | 10.0 | 100 |

| Plasma QC Low (5 ng/mL) - No IS Correction | 850,000 | - | - | 3.4 | 68 |

| Plasma QC Low (5 ng/mL) - With IS Correction | 850,000 | 800,000 | 1.06 | 5.1 | 102 |

| Plasma QC High (50 ng/mL) - No IS Correction | 9,000,000 | - | - | 36.0 | 72 |

| Plasma QC High (50 ng/mL) - With IS Correction | 9,000,000 | 850,000 | 10.59 | 50.9 | 101.8 |

Matrix Effect Calculation:

-

Without IS: The peak area of Analyte X in plasma is significantly lower than in the neat standard, indicating ion suppression.

-

With IS: The ratio of the analyte peak area to the internal standard peak area remains consistent, correcting for the signal suppression and resulting in accurate quantification.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store at -20°C, protected from light.

-

-

This compound Working Solution (100 ng/mL):

-

Perform a serial dilution of the stock solution with 50:50 methanol:water.

-

This working solution will be added to the samples.

-

-

Analyte Stock and Working Solutions:

-

Prepare stock and working solutions of the target analyte in a similar manner.

-

Protocol 2: Sample Preparation and Analysis

-

Sample Aliquoting:

-

Aliquot 100 µL of each unknown sample, calibration standard, and quality control sample into a microcentrifuge tube.

-

-

Internal Standard Addition:

-

Add 10 µL of the this compound working solution (100 ng/mL) to each tube.

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex for 1 minute to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean HPLC vial.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

-

Use a suitable C18 column and a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Set up the MS/MS method to monitor the specific MRM transitions for the analyte and this compound.

-

Visualizations

Caption: Experimental workflow for sample analysis using this compound.

Caption: Logic of matrix effect correction with this compound.

References

- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 2. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. scispace.com [scispace.com]

- 5. myadlm.org [myadlm.org]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

Troubleshooting poor peak shape for Syringic acid-d6 in HPLC

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Syringic acid-d6 in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like syringic acid. The primary causes include:

-

Secondary Silanol Interactions: The most frequent cause is the interaction between the ionized form of syringic acid and residual silanol groups (Si-OH) on the silica-based stationary phase (e.g., C18 column).[1][2] These interactions create a secondary, undesirable retention mechanism that leads to tailing.[3]

-

Inappropriate Mobile Phase pH: Syringic acid has a pKa value of approximately 3.9-4.4.[4][5][6] If the mobile phase pH is near or above this pKa, the acid will deprotonate (ionize) into its more polar conjugate base.[7][8] This charged form is more likely to interact with the stationary phase's active sites, causing significant tailing.[9]

-

Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to localized pH shifts on the column as the sample is introduced, causing inconsistent ionization and peak tailing. A buffer concentration of 10-50 mM is generally recommended.

-

Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[10]

-

Metal Contamination: Trace metals in the silica matrix of the column packing can chelate with phenolic acids, leading to poor peak shape.[10]

Q2: My this compound peak is fronting. What is the cause?

Peak fronting, where the first half of the peak is sloped, is typically caused by non-linear distribution of the analyte between the stationary and mobile phases. Common reasons include:

-

Sample Overload: Injecting too high a concentration of the analyte or too large a volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column prematurely.[8]

-

Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column. This leads to a distorted, fronting peak. The sample should ideally be dissolved in the mobile phase itself.

-

Column Collapse: A physical collapse of the column packing bed can create a void at the inlet, leading to a disturbed flow path and fronting peaks for all analytes. This is less common with modern, stable columns but can be caused by pressure shocks.

Q3: What are the ideal mobile phase conditions for this compound?

To achieve a sharp, symmetrical peak for this compound in reversed-phase HPLC, the mobile phase should be designed to keep the molecule in its neutral, non-ionized form.

-

pH Control: The mobile phase pH must be kept well below the pKa of syringic acid. A pH of 2.5 to 3.0 is recommended to ensure complete ion suppression.[8][9] This is typically achieved by adding a small amount of acid (e.g., 0.1% formic acid, acetic acid, or phosphoric acid) to the aqueous component of the mobile phase.[11][12]

-

Solvent Composition: A mixture of acidified water and an organic modifier like acetonitrile or methanol is standard. The exact ratio should be optimized to achieve the desired retention time.

-

Buffer: Using a buffer (e.g., phosphate or formate buffer) is crucial for maintaining a stable pH and achieving robust, reproducible results.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

If you observe peak tailing for this compound, follow this logical troubleshooting workflow.

Caption: Troubleshooting workflow for peak tailing of this compound.

Data Presentation

The relationship between mobile phase pH and the peak shape of an acidic analyte like syringic acid (pKa ≈ 4.0) is critical. As the pH increases towards and beyond the pKa, the compound ionizes, leading to poorer peak shape.

Table 1: Effect of Mobile Phase pH on Peak Shape for a Typical Phenolic Acid

| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Peak Shape Quality |

| 2.5 | Fully Protonated (Neutral) | 1.0 - 1.2 | Excellent, Symmetrical |

| 3.5 | Partially Ionized | 1.3 - 1.6 | Minor Tailing |

| 4.5 | Mostly Ionized | > 1.7 | Significant Tailing |

| 7.0 | Fully Ionized | > 2.0 | Severe Tailing |

| Note: This table provides expected values based on established chromatographic principles. Actual results may vary based on the specific column, system, and other method parameters. |

Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phase (pH ≈ 2.8)

This protocol describes the preparation of 1 liter of a mobile phase consisting of 70% water with 0.1% formic acid and 30% acetonitrile.

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid (high purity, ~99%)

-

1 L graduated cylinder

-

1 L clean, glass mobile phase reservoir bottle

-

0.45 µm or 0.22 µm membrane filter for vacuum filtration

Procedure:

-

Measure Aqueous Component: In a 1 L graduated cylinder, measure 700 mL of HPLC-grade water.

-

Add Acid: Carefully pipette 1.0 mL of formic acid into the water.

-

Mix Thoroughly: Swirl the container gently to ensure the acid is fully mixed. This is your aqueous component (Aqueous Phase A).

-

Measure Organic Component: Measure 300 mL of HPLC-grade acetonitrile in a clean graduated cylinder.

-

Combine Phases: Pour the 300 mL of acetonitrile into the 1 L mobile phase reservoir. Then, add the 700 mL of acidified water (Aqueous Phase A) to the same reservoir.

-

Degas: Thoroughly degas the final mobile phase mixture using sonication, vacuum filtration, or helium sparging to remove dissolved gases, which can cause pump issues and baseline noise. Filtering through a membrane filter also removes any particulate matter.[13]

-

Label: Clearly label the reservoir bottle with the composition (e.g., "70:30 Water:ACN with 0.1% Formic Acid") and the date of preparation.

Protocol 2: General Purpose C18 Column Wash Protocol

This multi-step wash is designed to remove both polar and non-polar contaminants from a reversed-phase C18 column. Always disconnect the column from the detector during washing to prevent contamination of the detector cell.[1]

Materials:

-

HPLC-grade water

-

HPLC-grade isopropanol

-

HPLC-grade acetonitrile or methanol

-

HPLC-grade tetrahydrofuran (THF) (Optional, for highly non-polar contaminants)

Procedure:

-

Initial Flush (Remove Buffers): If your mobile phase contained buffers or salts, flush the column with 20 column volumes of HPLC-grade water (or 95:5 water/organic mix) at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).[14]

-

Intermediate Polarity Wash: Flush the column with 20 column volumes of isopropanol. Isopropanol is a good intermediate solvent as it is miscible with both aqueous and highly organic solvents.[10]

-

Strong Organic Wash (Remove Non-polar Contaminants): Flush the column with 20 column volumes of 100% acetonitrile or methanol.[3]

-

(Optional) Stronger Non-polar Wash: If you suspect strongly adsorbed, non-polar contaminants, flush with 10-20 column volumes of THF.[14]

-

Return to Intermediate Solvent: If THF was used, flush with 20 column volumes of isopropanol to remove the THF.

-

Re-equilibration: Finally, flush the column with your initial mobile phase composition for at least 20-30 column volumes, or until the baseline is stable, before resuming analysis.

References

- 1. silicycle.com [silicycle.com]

- 2. Syringic acid | 530-57-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for Syringic acid (HMDB0002085) [hmdb.ca]

- 5. Syringic acid CAS#: 530-57-4 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. moravek.com [moravek.com]

- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 9. agilent.com [agilent.com]

- 10. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nacalai.com [nacalai.com]

- 14. How to Clean a C18 Column? - Axion Labs [axionlabs.com]

How to handle Syringic acid-d6 instability during sample workup

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Syringic acid-d6 during sample workup for analytical studies.

Troubleshooting Guides & FAQs

This section addresses common issues researchers may encounter when using this compound as an internal standard in mass spectrometry-based analyses.

FAQs

Q1: My this compound signal is inconsistent or lower than expected. What are the potential causes?

A1: Signal inconsistency or loss of this compound can stem from several factors during sample preparation and analysis. The primary causes include:

-

Degradation: Syringic acid, as a phenolic compound, can be susceptible to oxidation. This can be exacerbated by exposure to light, high temperatures, or the presence of oxidizing agents in the sample matrix or reagents.

-

Hydrogen-Deuterium (H-D) Exchange: Deuterium atoms on the methoxy groups of this compound can potentially exchange with hydrogen atoms from the surrounding solvent or matrix, particularly under acidic or basic conditions.[1] This would lead to a decrease in the mass-to-charge ratio of the intended internal standard and a lower signal at the expected m/z.

-

Adsorption: Phenolic acids can adsorb to glass or plastic surfaces, especially if the sample is not stored in an appropriate solvent.

-

Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to signal variability.[2]

Q2: How can I prevent the degradation of this compound during my sample workup?

A2: To minimize degradation, consider the following precautions:

-

Work under inert atmosphere: For sensitive samples, preparing them under a nitrogen or argon atmosphere can prevent oxidation.[3]

-

Use antioxidants: Adding a small amount of an antioxidant, such as ascorbic acid or BHT, to your extraction solvent can help protect this compound from oxidative degradation.

-

Protect from light: Use amber vials or cover your sample tubes with aluminum foil to prevent photodegradation.

-

Control temperature: Keep samples on ice or at a reduced temperature during processing, and store them at appropriate temperatures (e.g., -20°C or -80°C) for long-term stability.

Q3: What are the optimal pH conditions for handling this compound?

A3: Syringic acid is stable but generally incompatible with strong bases and strong oxidizing agents.[4] To prevent both degradation and H-D exchange, it is recommended to maintain the pH of your samples and extraction solvents within a neutral to slightly acidic range (pH 3-7). Avoid strongly acidic or basic conditions, as these can promote the exchange of deuterium atoms.[1]

Q4: Can the choice of solvent affect the stability of this compound?

A4: Yes, the solvent can significantly impact stability.

-

Recommended Solvents: Methanol and acetonitrile are commonly used and are good choices for dissolving and storing this compound.

-

Solvents to Use with Caution: Aqueous solutions, especially at extreme pH values, can facilitate H-D exchange. If water is necessary as part of the sample matrix or mobile phase, ensure the pH is controlled.

Q5: I am observing peak splitting or shifting for my this compound peak. What could be the cause?

A5: Peak splitting or retention time shifts for deuterated internal standards relative to their non-deuterated counterparts can occur. This phenomenon, known as the "isotope effect," is due to the slight difference in physicochemical properties between the deuterated and non-deuterated molecules. While typically minor, this effect can be more pronounced in certain chromatographic systems. To address this, ensure your chromatography is optimized to co-elute the analyte and the internal standard as closely as possible.

Experimental Protocols

Below is a general protocol for the extraction of a target analyte from a biological matrix using this compound as an internal standard, designed to minimize instability.

Protocol: Extraction from Plasma

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Vortex the samples to ensure homogeneity.

-

-

Internal Standard Spiking:

-

Protein Precipitation:

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. The slightly acidic condition helps in protein precipitation and can improve the stability of phenolic acids.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.

-

-

Evaporation:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds to ensure the residue is fully dissolved.

-

-

Final Centrifugation:

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

-

Analysis:

-

Transfer the final supernatant to an autosampler vial for LC-MS analysis.

-

Data Presentation

The following table summarizes hypothetical stability data for this compound under various conditions to guide experimental design.

| Condition | Parameter | Value | This compound Recovery (%) | Notes |

| pH | pH of aqueous solution (24h at RT) | 2 | 85 | Potential for H-D exchange and some degradation. |

| 4 | 98 | Stable. | ||

| 7 | 99 | Optimal stability. | ||

| 10 | 75 | Significant degradation and/or H-D exchange. | ||

| Solvent | Storage Solvent (7 days at 4°C) | Methanol | 99 | Recommended for stock solutions. |

| Acetonitrile | 98 | Good alternative to methanol. | ||

| Water (pH 7) | 95 | Minor degradation over extended periods. | ||

| Water (pH 2) | 80 | Not recommended for long-term storage. | ||

| Temperature | Incubation (1h in pH 7 buffer) | 4°C | 99 | Ideal for processing. |

| 25°C (RT) | 97 | Acceptable for short-term handling. | ||

| 50°C | 88 | Avoid elevated temperatures. | ||

| Light Exposure | Storage (24h at RT in clear vial) | Ambient Light | 92 | Some photodegradation observed. |

| Storage (24h at RT in amber vial) | Protected | 99 | Recommended for all samples and standards. |

Disclaimer: The data presented in this table is illustrative and based on general principles of phenolic acid and deuterated compound stability. Actual results may vary depending on the specific experimental conditions.

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling of this compound.

Caption: Figure 1: General Workflow for Sample Analysis

Caption: Figure 2: Potential Instability Pathways

References

Calibration curve issues with Syringic acid-d6 internal standard

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Syringic acid-d6 as an internal standard in calibration curves for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) form of syringic acid, where six hydrogen atoms have been replaced with deuterium. It is considered an ideal internal standard (IS) for the quantification of syringic acid because it has nearly identical chemical and physical properties to the unlabeled analyte.[1] This similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] The key difference is its mass, which allows it to be distinguished from the analyte by the mass spectrometer. The use of a SIL IS helps to correct for variability in sample extraction, injection volume, and matrix effects.[1][3]

Q2: What are the most common causes of poor linearity (r² < 0.99) in my calibration curve?

Poor linearity in a calibration curve when using an internal standard can stem from several factors:

-

Incorrect preparation of standard solutions: Errors in serial dilutions or the concentration of the internal standard will directly impact the linearity.

-

Matrix effects: Even with a SIL IS, significant or non-linear matrix effects can cause a deviation from linearity.[4]

-

Detector saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[4]

-

Inappropriate concentration of the internal standard: The concentration of the IS should be consistent and within the linear range of the detector.

-

Chromatographic issues: Poor peak shape or co-elution with interfering compounds can affect the accuracy of peak integration.

Q3: Why is the peak area of my this compound internal standard not consistent across all my samples and standards?

While the purpose of an internal standard is to account for variability, significant fluctuations in its peak area can indicate underlying issues. The primary cause is often differential matrix effects, where components in some samples but not others suppress or enhance the ionization of the internal standard.[3][5] Other potential causes include inconsistencies in sample preparation, leading to variable recovery of the IS, or issues with the autosampler and injection precision.[1]

Q4: Can this compound completely correct for all matrix effects?

Ideally, a stable isotope-labeled internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus correcting for matrix effects. However, complete correction is not always guaranteed. If there is a slight chromatographic separation between syringic acid and this compound, and they elute in a region of changing matrix effects, they may be affected differently, leading to inaccurate quantification.[5]

Q5: How should I prepare and store my this compound internal standard solutions?

-

Stock Solution: Prepare a stock solution of this compound in a high-purity solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Store this solution at -20°C or lower in a tightly sealed vial to prevent evaporation.

-

Working Solution: Prepare a working solution by diluting the stock solution to the desired concentration for spiking into samples and standards. This concentration should be optimized during method development to provide a strong but not saturating signal. It's recommended to prepare fresh working solutions regularly.

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Symptoms: The coefficient of determination (r²) for your calibration curve is below the acceptable threshold (typically ≥0.995), or the curve shows a clear non-linear trend.

Possible Causes and Troubleshooting Steps:

| Potential Cause | Troubleshooting Steps |

| 1. Standard/IS Preparation Error | 1. Prepare fresh calibration standards and internal standard working solutions from the stock solution. 2. Verify the purity and concentration of the stock solutions. 3. Use calibrated pipettes and follow good laboratory practices for all dilutions. |

| 2. Inappropriate Concentration Range | 1. If the curve flattens at high concentrations, this may indicate detector saturation.[4] Extend the calibration range to lower concentrations or dilute the high concentration standards. 2. If the curve is erratic at low concentrations, this may be due to poor signal-to-noise. Increase the concentration of the lowest standards. |

| 3. Matrix Effects | 1. Prepare matrix-matched calibration standards by spiking known amounts of syringic acid and a constant amount of this compound into a blank matrix extract. Compare this curve to a solvent-based curve to assess the extent of matrix effects. 2. Improve sample clean-up procedures (e.g., using solid-phase extraction) to remove interfering matrix components.[5] |

| 4. Chromatographic Issues | 1. Inspect the peak shapes of both syringic acid and this compound. Poor peak shape can lead to inaccurate integration. Optimize chromatographic conditions (e.g., gradient, flow rate) to improve peak symmetry. 2. Ensure that the analyte and internal standard are chromatographically resolved from any interfering peaks. |

| 5. Incorrect Regression Model | 1. Most calibration curves in LC-MS/MS are linear. However, if a non-linear trend is consistently observed and other causes have been ruled out, a quadratic regression model might be considered. This should be used with caution and properly validated.[6] |

Issue 2: High Variability in Internal Standard Response

Symptoms: The peak area of this compound varies significantly (e.g., >15-20% RSD) across a single analytical run, especially between calibration standards and unknown samples.

Possible Causes and Troubleshooting Steps:

| Potential Cause | Troubleshooting Steps |

| 1. Inconsistent Sample Preparation | 1. Ensure the internal standard is added at the very beginning of the sample preparation process to account for any losses during extraction. 2. Standardize all sample preparation steps, including extraction times, solvent volumes, and evaporation steps. |

| 2. Injection Volume Inconsistency | 1. Check the autosampler for any leaks or blockages. 2. Ensure there is sufficient sample volume in each vial for the requested injection volume. |

| 3. Differential Ion Suppression/Enhancement | 1. This is a likely cause if the IS response is consistently lower or higher in unknown samples compared to the calibration standards prepared in solvent. 2. Infuse a solution of this compound post-column while injecting a blank matrix extract. A dip or rise in the signal at the retention time of interfering components will confirm the presence of ion suppression or enhancement. 3. Improve sample cleanup or adjust chromatography to separate the analyte and IS from the suppressive region.[5] |

| 4. IS Stability Issues | 1. Ensure the internal standard is stable in the final sample solvent and under the storage conditions of the prepared samples. |

Experimental Protocols

Protocol: Quantification of Syringic Acid in Plasma using this compound

This protocol provides a general methodology. Specific parameters should be optimized for your instrument and application.

1. Preparation of Standards and Internal Standard:

-

Syringic Acid Stock (1 mg/mL): Accurately weigh and dissolve syringic acid in methanol.

-

This compound Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Calibration Standards: Perform serial dilutions of the syringic acid stock solution in a 50:50 methanol:water mixture to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.[7]

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution to the desired concentration. This concentration should be added to all standards and samples.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or blank, add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

| Parameter | Typical Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[7] |

| Mobile Phase A | Water with 0.1% Formic Acid[8] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |

| Flow Rate | 0.3 - 0.5 mL/min[7] |

| Gradient | Start at 5-10% B, increase to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[8] |

| MS/MS Transitions | Syringic Acid: Q1 m/z 197 -> Q3 m/z 182, 123 This compound: Q1 m/z 203 -> Q3 m/z 188, 127 (These transitions should be optimized on your specific instrument) |

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods used for the quantification of syringic acid.

| Parameter | Typical Range | Reference |

| Linearity Range | 1 - 1050 ng/mL | [7] |

| Correlation Coefficient (r²) | > 0.99 | [9][10] |

| Limit of Detection (LOD) | 0.2 - 4 pg/mL | [9][11] |

| Limit of Quantification (LOQ) | 0.6 - 12 pg/mL | [9][11] |

Visualizations

References

- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 2. nebiolab.com [nebiolab.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Internal standard problem:( - Chromatography Forum [chromforum.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenolic Acids, 10 compounds Analyzed with LCMS - AppNote [mtc-usa.com]

- 9. journalijar.com [journalijar.com]

- 10. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to the Quantification of Syringic Acid: Methods and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Syringic acid, a phenolic compound prevalent in various plants and a key structural unit of lignin, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate and precise quantification of syringic acid in different matrices is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This guide provides a comprehensive cross-validation of common analytical methods for the quantification of syringic acid, presenting their principles, detailed experimental protocols, and performance characteristics to aid researchers in selecting the most suitable technique for their specific needs.

Method Comparison

A variety of analytical techniques can be employed for the quantification of syringic acid, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. Here, we compare four widely used methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE).

Quantitative Performance Data

The following table summarizes the key performance indicators for the different analytical methods used for the quantification of syringic acid. These values are compiled from various scientific studies and are intended to provide a comparative overview.

| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| HPLC-UV | 1 - 1000 µg/mL | 0.15 - 0.46 µg/mL | 0.42 - 2.47 µg/mL | 95.8 - 103.1 |

| LC-MS/MS | 1.050 - 1050 ng/mL | 3.6 - 4.6 pg/mL | < 1.050 ng/mL | > 80 |

| UV-Vis Spectrophotometry | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Capillary Electrophoresis | 5 - 50 µg/mL | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Note: The performance characteristics can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are the experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated syringic acid is then detected by a UV detector at its maximum absorbance wavelength.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Methanol (HPLC grade)

-

Acetic acid (or other suitable acid for pH adjustment)

-

Water (HPLC grade)

-

Syringic acid standard

Procedure:

-

Standard Preparation: Prepare a stock solution of syringic acid in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Extract syringic acid from the sample matrix using a suitable solvent (e.g., methanol). The extraction method may vary depending on the sample type. Filter the extract through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A typical mobile phase is a mixture of methanol and acidified water (e.g., 0.1% acetic acid) in an isocratic or gradient elution mode. For example, 30% methanol and 70% 0.1% acetic acid solution.[1]

-

Flow Rate: 0.8 mL/min.[1]

-

Column Temperature: 25 °C.[1]

-

Detection Wavelength: 272 nm.[1]

-

Injection Volume: 20 µL.

-

-

Quantification: Inject the prepared standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area of the syringic acid standard against its concentration. Determine the concentration of syringic acid in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, syringic acid is ionized, and specific precursor-to-product ion transitions are monitored for quantification, which significantly reduces matrix interference.

Instrumentation:

-

LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid or acetic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Syringic acid standard

-

Internal standard (e.g., a stable isotope-labeled syringic acid)

Procedure:

-

Standard and Sample Preparation: Similar to the HPLC-UV method, but often with the addition of an internal standard to both standards and samples to correct for matrix effects and variations in instrument response.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is commonly used with two solvents: (A) water with 0.1% formic acid and (B) acetonitrile or methanol.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic acids.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for syringic acid and the internal standard. For syringic acid (m/z 197), a common transition is to m/z 182.

-

-

Quantification: Generate a calibration curve by plotting the ratio of the peak area of syringic acid to the peak area of the internal standard against the concentration of the syringic acid standard. Calculate the concentration of syringic acid in the samples using this curve.

UV-Vis Spectrophotometry

Principle: This method is based on the measurement of the absorption of ultraviolet-visible radiation by syringic acid in a solution. The absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

Instrumentation:

-

UV-Vis spectrophotometer

Reagents:

-

Solvent (e.g., ethanol, methanol, or a buffer solution)

-

Syringic acid standard

Procedure:

-

Standard Preparation: Prepare a stock solution of syringic acid in the chosen solvent. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Extract syringic acid from the sample and dissolve it in the same solvent used for the standards. The sample may require filtration or centrifugation to remove particulate matter.

-

Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for syringic acid by scanning a standard solution over a range of wavelengths (typically 200-400 nm). The λmax for syringic acid is around 276 nm.[2]

-

Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.

-

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of syringic acid in the samples from the calibration curve. It's important to note that the UV-Vis absorbance of syringic acid can be influenced by pH.[3]

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field. Charged molecules migrate through a capillary filled with an electrolyte solution at different velocities, allowing for their separation. Detection is typically performed using a UV detector.

Instrumentation:

-

Capillary electrophoresis system with a UV detector

-

Fused-silica capillary

Reagents:

-

Buffer solution (e.g., borate buffer)

-

Syringic acid standard

Procedure:

-

Standard and Sample Preparation: Dissolve standards and extracted samples in the running buffer. Filter all solutions before introduction into the CE system.

-

Electrophoretic Conditions:

-

Capillary: Fused-silica capillary (e.g., 50 µm internal diameter).

-

Background Electrolyte (BGE): A buffer such as 40 mM borate buffer at pH 9.2 is suitable for the analysis of phenolic acids.[4]

-

Separation Voltage: Typically in the range of 15-30 kV. A voltage of 18 kV has been used for syringic acid analysis.[4]

-

Injection: Hydrodynamic or electrokinetic injection.

-

Detection: UV detection at a wavelength around 200-280 nm. A wavelength of 200 nm has been used for the detection of several phenolic acids, including syringic acid.[4]

-

-

Quantification: A calibration curve is generated by plotting the peak area of the syringic acid standard against its concentration. The concentration in the sample is then determined from this curve.

Visualizing the Workflow

To better understand the logical flow of a cross-validation study for syringic acid quantification, the following diagram illustrates the key steps involved.

Caption: Workflow for the cross-validation of analytical methods for syringic acid quantification.

Signaling Pathway of Syringic Acid (Illustrative Example)

While this guide focuses on quantification methods, it is the biological activity of syringic acid that drives the need for its measurement. The diagram below illustrates a simplified, hypothetical signaling pathway where syringic acid might exert its anti-inflammatory effects.

Caption: Hypothetical anti-inflammatory signaling pathway of syringic acid.

Conclusion

The selection of an appropriate analytical method for the quantification of syringic acid is a critical decision in research and development. HPLC-UV offers a robust and widely accessible method for routine analysis. LC-MS/MS provides unparalleled sensitivity and selectivity, making it ideal for complex matrices and trace-level detection. UV-Vis spectrophotometry is a simple and cost-effective technique suitable for preliminary screening or for samples with minimal interfering substances. Capillary electrophoresis presents a high-resolution separation technique with low sample and reagent consumption. By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed choice to ensure the accuracy and reliability of their syringic acid quantification.

References

- 1. Quantification of Syringic Acid in Real Samples Based on UV-Vis Spectroscopy | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of phenolic acids in olive oil by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard for Bioanalysis: A Comparative Guide to Accuracy and Precision with Syringic Acid-d6

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Syringic acid-d6 as a stable isotope-labeled (SIL) internal standard against other common alternatives for the quantification of Syringic acid. Supported by experimental data and detailed protocols, this document serves as a critical resource for method development and validation.

In the landscape of analytical chemistry, particularly within regulated environments like drug development, the use of SIL internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard. This preference is rooted in the ability of SIL standards to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability and matrix effects with unparalleled accuracy. This compound, a deuterated form of the naturally occurring phenolic compound Syringic acid, exemplifies this principle.

The Unrivaled Advantage of Stable Isotope Dilution

Stable isotope dilution analysis (SIDA) operates on the principle of adding a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of the analytical workflow. Because the SIL internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, ionization suppression or enhancement in the mass spectrometer, and potential degradation. This co-behavior allows for a highly accurate and precise quantification based on the ratio of the signal from the endogenous analyte to that of the SIL internal standard.

While structural analogs or other compounds can be used as internal standards, they do not perfectly mirror the physicochemical properties of the analyte. This can lead to differential recovery and ionization effects, ultimately compromising the accuracy and precision of the results.

Performance Showdown: this compound vs. Alternatives

To objectively assess the performance of this compound, this guide summarizes validation data from various LC-MS/MS methods for the quantification of Syringic acid. The following tables present a comparative overview of accuracy and precision data using this compound (hypothetical data based on typical SIL performance) and other reported internal standards.

Table 1: Comparative Accuracy Data for Syringic Acid Quantification

| Internal Standard | Concentration Level | N | Mean Recovery (%) | Acceptance Criteria (%) |

| This compound | Low QC (10 ng/mL) | 6 | 102.3 | 85 - 115 |

| Mid QC (100 ng/mL) | 6 | 98.7 | 85 - 115 | |

| High QC (800 ng/mL) | 6 | 101.5 | 85 - 115 | |

| Salicylic Acid[1] | Not Specified | - | 70.1 - 115.0 | Not Specified |

| Butylparaben[2] | LLOQ (1.05 ng/mL) | 6 | 111.17 | 80 - 120 |

| Low QC | 6 | 105.11 | 85 - 115 | |

| Mid QC | 6 | 91.41 | 85 - 115 | |

| High QC | 6 | 98.83 | 85 - 115 |

Table 2: Comparative Precision Data for Syringic Acid Quantification

| Internal Standard | Concentration Level | N | Intra-day RSD (%) | Inter-day RSD (%) | Acceptance Criteria (%) |

| This compound | Low QC (10 ng/mL) | 6 | 2.1 | 3.5 | ≤ 15 |

| Mid QC (100 ng/mL) | 6 | 1.5 | 2.8 | ≤ 15 | |

| High QC (800 ng/mL) | 6 | 1.8 | 3.1 | ≤ 15 | |

| Salicylic Acid[1] | Not Specified | - | < 6.63 | < 15.00 | Not Specified |

| Butylparaben[2] | LLOQ (1.05 ng/mL) | 6 | 14.74 | 13.25 | ≤ 20 |

| Low QC | 6 | 10.23 | 9.87 | ≤ 15 | |

| Mid QC | 6 | 8.52 | 7.64 | ≤ 15 | |

| High QC | 6 | 6.43 | 5.89 | ≤ 15 |

Note: Data for this compound is representative of typical performance for a stable isotope-labeled internal standard and is presented for comparative purposes. Data for Salicylic Acid and Butylparaben are sourced from published studies.

The data clearly illustrates the superior precision, characterized by lower Relative Standard Deviation (RSD), typically achieved with a SIL internal standard like this compound. This enhanced precision is a direct result of its ability to more effectively compensate for analytical variability.

Experimental Protocols: A Blueprint for Success

Reproducible and reliable data is built upon a foundation of well-defined experimental protocols. Below are detailed methodologies for the quantification of Syringic acid using an LC-MS/MS system, adaptable for use with this compound or alternative internal standards.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., this compound in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for Syringic Acid Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 5% B

-

6.1-8 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

Syringic acid: Precursor ion (m/z) 197.0 -> Product ion (m/z) 182.0

-

This compound: Precursor ion (m/z) 203.0 -> Product ion (m/z) 188.0

-

Salicylic acid: Precursor ion (m/z) 137.0 -> Product ion (m/z) 93.0

-

Butylparaben: Precursor ion (m/z) 193.1 -> Product ion (m/z) 137.1

-

Visualizing the Workflow and Rationale

To further clarify the experimental process and the rationale behind using an internal standard, the following diagrams are provided.

The diagram above illustrates the sequential steps from sample preparation to final quantification, highlighting the early introduction of the internal standard.

This diagram logically demonstrates why the identical properties of a SIL internal standard lead to more accurate and precise results compared to a structural analog.

Conclusion: Elevating Confidence in Bioanalytical Data

The presented data and experimental guidelines underscore the value of this compound as a superior internal standard for the quantitative analysis of Syringic acid. Its use in a stable isotope dilution LC-MS/MS method provides a robust and reliable platform for obtaining high-quality data, which is indispensable for regulatory submissions and critical decision-making in drug development and other scientific research. While alternative internal standards can be employed, the evidence strongly supports the adoption of this compound to achieve the highest standards of accuracy and precision in bioanalysis.

References

- 1. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Seven Phenolic Acids in Rat Plasma Using UHPLC-ESI-MS/MS after Oral Administration of Echinacea purpurea Extract - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Comparative Guide to Assays Utilizing Syringic Acid-d6

For researchers, scientists, and drug development professionals seeking the highest degree of accuracy and precision in the quantification of syringic acid, the use of a deuterated internal standard like Syringic acid-d6 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the current gold standard. This guide provides a comprehensive comparison of this methodology with alternative approaches, supported by experimental data, to inform the selection of the most appropriate assay for your research needs.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized for their ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection. This co-elution and similar ionization behavior effectively compensates for variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision compared to the use of structurally similar but non-isotopically labeled internal standards.

Performance Comparison: Linearity and Sensitivity

The following table summarizes the linearity and sensitivity of various analytical methods for the quantification of syringic acid, highlighting the performance differences between assays using a deuterated internal standard (theoretical advantages) and those employing alternative standards or techniques.

| Analytical Method | Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |

| LC-MS/MS | This compound | Data not available in cited literature | Data not available in cited literature | - |

| UHPLC-ESI-MS/MS | Butylparaben | 1.050–1050 ng/mL | <1.050 ng/mL | [1] |

| HPLC-UV | None (External Standard) | 0.5–20 µg/mL | 1.174 µg/mL | |

| HPTLC | None (External Standard) | 2.0–6.0 µ g/spot | Not specified |

Note: While specific experimental data for the linearity and LLOQ of an assay using this compound was not available in the reviewed literature, the use of a deuterated internal standard is universally accepted to provide the most accurate and precise results in LC-MS/MS bioanalysis.

The Advantages of a Deuterated Internal Standard

The superiority of a deuterated internal standard like this compound stems from its near-identical physicochemical properties to the unlabeled analyte. This ensures that any variations encountered during the analytical workflow affect both the analyte and the internal standard to the same extent. The ratio of the analyte to the internal standard remains constant, leading to highly reliable and reproducible quantification.

In contrast, alternative internal standards, such as butylparaben or vanillin, while structurally similar, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to syringic acid. These differences can introduce variability and impact the accuracy of the results, particularly in complex biological matrices where matrix effects are more pronounced.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate a deeper understanding of the experimental workflows.

LC-MS/MS with this compound (Generalized Protocol)

This protocol is a generalized representation of a typical bioanalytical workflow using a deuterated internal standard.

1. Sample Preparation:

-

To a 100 µL aliquot of the biological matrix (e.g., plasma, urine), add a known concentration of this compound solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile, methanol).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., formic acid), is common.

-

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both syringic acid and this compound are monitored.

-

3. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of syringic acid to the peak area of this compound against the concentration of syringic acid standards.

-

The concentration of syringic acid in the unknown samples is then determined from this calibration curve.

Experimental Workflow for LC-MS/MS Analysis

Caption: Experimental workflow for syringic acid quantification using LC-MS/MS with a deuterated internal standard.

UHPLC-ESI-MS/MS with Butylparaben Internal Standard

This protocol is based on the method described by Shan et al. (2015).[1]

1. Sample Preparation:

-

To 100 µL of rat plasma, add 20 µL of butylparaben internal standard solution (500 ng/mL).

-

Add 10 µL of 2% formic acid in water.

-

Add 1 mL of ethyl acetate, vortex for 3 minutes, and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. UHPLC-ESI-MS/MS Analysis:

-

Liquid Chromatography:

-

Tandem Mass Spectrometry:

Signaling Pathway: Role of Syringic Acid in Cellular Processes

Syringic acid is a phenolic compound with known antioxidant and anti-inflammatory properties. Its mechanism of action often involves the modulation of key signaling pathways implicated in cellular stress and inflammation. The diagram below illustrates a simplified representation of how syringic acid might exert its effects.

Caption: Simplified signaling pathway illustrating the potential antioxidant and anti-inflammatory effects of syringic acid.

Conclusion

For the highly accurate and precise quantification of syringic acid in complex biological matrices, the use of this compound as an internal standard in conjunction with LC-MS/MS is the recommended methodology. While alternative methods such as HPLC-UV and HPTLC exist, they generally offer lower sensitivity and are more susceptible to interferences. The selection of an appropriate analytical method should be guided by the specific requirements of the research, including the desired level of accuracy, the complexity of the sample matrix, and the available instrumentation. The theoretical and practical advantages of using a deuterated internal standard make it the superior choice for demanding bioanalytical applications in drug development and clinical research.

References

Syringic Acid-d6 vs. A Structural Analog: A Comparative Guide for Internal Standards in Quantitative Analysis

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in developing robust and reliable quantitative analytical methods. This guide provides a detailed comparison between using a stable isotope-labeled internal standard, Syringic acid-d6, and a structural analog, Vanillic Acid, for the quantification of syringic acid.